2-Chloro-5,6-dimethylnicotinamide
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Overview
Description
2-Chloro-5,6-dimethylnicotinamide is a halogenated heterocyclic compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification and Aminolysis: One method involves using 2-chloronicotinic acid as a raw material, which undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Direct Amination: Another method uses 2-chloro-3-trichloromethylpyridine as a starting material, which reacts with dimethylamine in water.
Industrial Production Methods
The industrial production of 2-chloro-5,6-dimethylnicotinamide typically follows the esterification and aminolysis route due to its controllable reaction conditions and lower environmental impact. The process involves mild reaction conditions, simple equipment, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Chloro-5,6-dimethylnicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Scientific Research Applications
2-Chloro-5,6-dimethylnicotinamide has been investigated for various scientific research applications:
Antibacterial and Antibiofilm Properties: Studies have shown that nicotinamide derivatives, including this compound, exhibit significant antibacterial and antibiofilm activities.
Biological Applications: Nicotinamide derivatives are known for their roles in preventing Type I diabetes, and their antibacterial, antimicrobial, antifungal, and anti-HIV properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-chloro-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it is likely to interact with biological molecules in a manner similar to other nicotinamides. This could involve inhibition of bacterial enzymes or disruption of biofilm formation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6-dimethylnicotinonitrile
- 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
- 6-Chloro-N,N-dimethylnicotinamide
- 1-Chloro-5,6-dimethoxyisoquinoline
- 1-Chloro-5,6-dimethoxyphthalazine
Uniqueness
2-Chloro-5,6-dimethylnicotinamide stands out due to its specific substitution pattern on the nicotinamide ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIVLJINUELSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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